Validated 7-Fluoro Scaffold Efficacy in PI3Kα/mTOR Dual Inhibitor SAR Series
In a series of 5-ureidobenzofuranone indoles developed as PI3Kα/mTOR dual inhibitors, incorporation of a 7-fluoro group on the indole ring produced enhanced cellular potency relative to non-fluorinated indole analogs [1]. The optimal compound 18i, which incorporates the 7-fluoro substitution pattern, demonstrated high cellular potency in multiple cell lines and progressed to in vivo evaluation, achieving sustained biomarker phosphorylation inhibition for 8 hours when dosed at 25 mg/kg intravenously, and remarkable tumor size reduction in the MDA-MB-361 breast cancer xenograft model when dosed at 25 mg/kg iv on days 1, 5, and 9 [1]. This SAR validation establishes the 7-fluoro-indole-5-carboxylic acid scaffold as a privileged substructure with documented efficacy advantage over non-fluorinated indole-5-carboxylic acid analogs within this chemotype.
| Evidence Dimension | Cellular potency enhancement via 7-fluoro substitution |
|---|---|
| Target Compound Data | 7-fluoro substituted indole scaffold (present in compound 18i) produced enhanced cellular potency in PI3Kα/mTOR inhibition assays; in vivo tumor shrinkage in MDA-MB-361 breast cancer model at 25 mg/kg iv (days 1, 5, 9); biomarker phosphorylation inhibition sustained for 8h at 25 mg/kg iv |
| Comparator Or Baseline | Non-fluorinated indole analogs in the same 5-ureidobenzofuranone series (baseline SAR series) |
| Quantified Difference | 7-fluoro group enhanced cellular potency; compound 18i showed high cellular potency and remarkable in vivo tumor shrinkage (quantitative difference from non-fluorinated series members, though exact fold-change not specified in available source) |
| Conditions | PI3Kα/mTOR enzyme and cellular assays; MDA-MB-361 breast cancer xenograft mouse model |
Why This Matters
This peer-reviewed SAR validation provides scientific justification for selecting the 7-fluoro-indole-5-carboxylic acid scaffold over non-fluorinated or alternative-position fluoroindole building blocks in kinase inhibitor discovery programs targeting PI3Kα/mTOR pathways.
- [1] Zhang, N., Ayral-Kaloustian, S., Anderson, J. T., Nguyen, T., Das, S., Venkatesan, A. M., Brooijmans, N., Lucas, J., Yu, K., Hollander, I., & Mallon, R. (2010). 5-Ureidobenzofuranone indoles as potent and efficacious inhibitors of PI3 kinase-alpha and mTOR for the treatment of breast cancer. Bioorganic & Medicinal Chemistry Letters, 20(12), 3526–3529. PMID: 20483602. View Source
